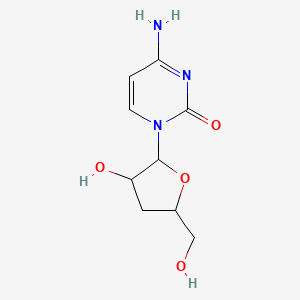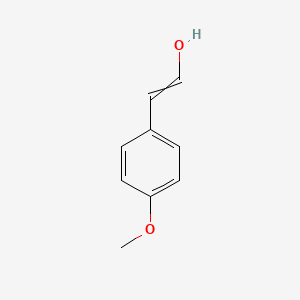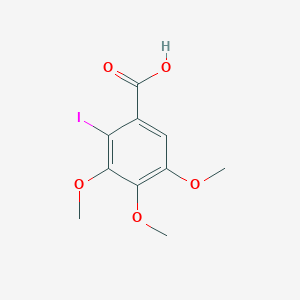
2-(1,2-Dihydroxy-2-phenylethyl)-3-hydroxy-2,3-dihydropyran-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Goniotriol is a bioactive compound belonging to the styryllactone family, isolated from the stem bark of Goniothalamus giganteus, a plant in the Annonaceae family . This compound has garnered attention due to its significant biological activities, including antimycobacterial, antiplasmodial, and cytotoxic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Goniotriol involves several steps, starting from D-glycero-D-gulo-heptono-γ-lactone. The key steps include selective deacetonation, glycol cleavage oxidation, and Wittig reaction . These reactions are carried out under controlled conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of Goniotriol is not well-documented, but it likely involves similar synthetic routes as those used in laboratory settings. The process would need to be optimized for large-scale production, focusing on cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Goniotriol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various derivatives of Goniotriol, such as 8-acetylgoniotriol and other acetylated forms .
Aplicaciones Científicas De Investigación
Goniotriol has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive styryllactones.
Biology: Studied for its effects on cellular processes and its potential as a cytotoxic agent.
Mecanismo De Acción
Goniotriol exerts its effects primarily through its interaction with cellular targets, leading to apoptosis (programmed cell death) in cancer cells . The compound interferes with the cell cycle and induces cytotoxicity by disrupting mitochondrial function and generating reactive oxygen species . These actions make it a promising candidate for anticancer therapies.
Comparación Con Compuestos Similares
- Goniodiol
- Goniodiol 7-acetate
- Goniodiol 8-acetate
- Goniodiol diacetate
- Altholactone
- Isoaltholactone
Comparison: Goniotriol is unique among these compounds due to its specific stereochemistry and the presence of three hydroxyl groups, which contribute to its distinct biological activities. While other compounds in the styryllactone family also exhibit bioactivity, Goniotriol’s combination of antimycobacterial, antiplasmodial, and cytotoxic properties sets it apart .
Propiedades
IUPAC Name |
2-(1,2-dihydroxy-2-phenylethyl)-3-hydroxy-2,3-dihydropyran-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O5/c14-9-6-7-10(15)18-13(9)12(17)11(16)8-4-2-1-3-5-8/h1-7,9,11-14,16-17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCDBKHWVKLXEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2C(C=CC(=O)O2)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclohexylcyclohexanamine;3-hydroxy-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B13386544.png)



![1-[2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl]pyrrolidine-2-carboxylic acid;dihydrate](/img/structure/B13386566.png)



![4-(3,12-Dihydroxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B13386583.png)

![(3R,5S,6E)-7-[4-(4-Fluorophenyl)-5-(methoxymethyl)-2,6-bis(1-methylethyl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic Acid Sodium Salt](/img/structure/B13386593.png)
![2-[6-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B13386594.png)
![(2S,4R)-4-[(2-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13386595.png)
![8-(5-Methylhepta-1,3,5-trienyl)-3-oxa-7-azatetracyclo[5.4.0.02,4.09,11]undecan-1-ol](/img/structure/B13386626.png)
